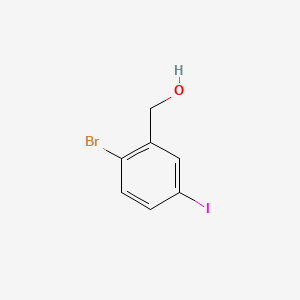

(2-Bromo-5-iodophenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-bromo-5-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXHGFYJUQMFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CO)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20698488 | |

| Record name | (2-Bromo-5-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946525-30-0 | |

| Record name | (2-Bromo-5-iodophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20698488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-iodo benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2-Bromo-5-iodophenyl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties of (2-Bromo-5-iodophenyl)methanol

Abstract

This compound, also known as 2-Bromo-5-iodobenzyl alcohol, is a halogenated aromatic alcohol.[1][2] Its chemical structure, featuring a benzene ring substituted with bromine, iodine, and a hydroxymethyl group, makes it a valuable intermediate in organic synthesis.[2] This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a detailed experimental protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.[2]

Chemical Identity and Structure

This compound is an organic compound with a molecular formula of C₇H₆BrIO.[1][3][4]

-

IUPAC Name : this compound[4]

-

Synonyms : 2-Bromo-5-iodobenzyl alcohol, 2-bromo-5-iodobenzenemethanol, 4-bromo-3-hydroxymethyl-1-iodo-benzene[1][3]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source |

| Appearance | Cream/faint lemon crystalline solid | [1] |

| Molecular Formula | C₇H₆BrIO | [1][3][4] |

| Molecular Weight | 312.93 g/mol | [1][2][3][4] |

| Melting Point | 112-116°C | [1][2][3][5] |

| Boiling Point | 343.3 ± 32.0 °C (Predicted) | [1][3][5] |

| Density | 2.211 ± 0.06 g/cm³ (Predicted) | [1][3][5] |

| pKa | 13.67 ± 0.10 (Predicted) | [1][3][5] |

| LogP | 2.54600 | [5] |

| Storage Temperature | 2-8°C | [1][3] |

| InChI Key | WDXHGFYJUQMFDV-UHFFFAOYSA-N | [1][3][4] |

| SMILES | OCc1cc(I)ccc1Br |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While detailed experimental parameters for spectral acquisition are not fully available, various suppliers and databases confirm the availability of NMR (Nuclear Magnetic Resonance), HPLC (High-Performance Liquid Chromatography), and LC-MS (Liquid Chromatography-Mass Spectrometry) data for this compound.[6]

Experimental Protocols

Synthesis of this compound from 2-Bromo-5-iodobenzoic Acid[1]

This protocol details the reduction of 2-bromo-5-iodobenzoic acid to the corresponding alcohol using sodium borohydride.

Materials:

-

2-bromo-5-iodobenzoic acid

-

Tetrahydrofuran (THF)

-

Sodium borohydride (NaBH₄)

-

Sulfuric acid (H₂SO₄)

-

5% Hydrochloric acid (HCl)

-

Methyl tert-butyl ether (MTBE)

-

Toluene

-

Water

Procedure:

-

Add 99.7 g of Tetrahydrofuran and 15.2 g (0.4 mol) of sodium borohydride to a suitable reaction flask.

-

Prepare a solution of 109.4 g (0.34 mol) of 2-bromo-5-iodobenzoic acid in 151 g of tetrahydrofuran.

-

Slowly add the 2-bromo-5-iodobenzoic acid solution to the reaction flask, maintaining the temperature between 10-25°C.

-

Prepare a solution of 16.4 g of sulfuric acid in 25 g of tetrahydrofuran. Slowly add this solution dropwise to the reaction vessel, keeping the temperature between 10-30°C.

-

Once the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Heat the reaction mixture to 66°C and reflux for 2 hours.

-

Cool the mixture to room temperature.

-

Slowly add 235 g of 5% hydrochloric acid dropwise.

-

Remove the tetrahydrofuran by distillation under reduced pressure (~0.01 MPa).

-

Add 326.7 g of methyl tert-butyl ether and 222.7 g of water to dissolve the solid residue.

-

Cool the mixture to 15-25°C and separate the organic layer.

-

Evaporate the organic layer under reduced pressure (-0.095 MPa).

-

Add 108.8 g of toluene and 108.8 g of water to the residue.

-

Heat the mixture to 60°C and maintain for 1 hour.

-

Cool to 18-22°C, filter the resulting solid, and dry to yield the final product.

The expected yield is approximately 85.1% of an off-white solid with a purity of >99%.[1]

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as an irritant.[2]

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

-

GHS Pictogram : GHS07 (Exclamation mark)[1]

-

Signal Word : Warning[1]

It is recommended to handle this chemical in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Applications in Research and Development

As a substituted benzyl alcohol, this compound serves as a versatile building block in organic synthesis.[2] The presence of three distinct functional groups—hydroxyl, bromo, and iodo—on the aromatic ring allows for selective chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules for applications in medicinal chemistry, pharmacology, and biochemistry.[2]

References

- 1. 2-BROMO-5-IODOBENZYL ALCOHOL | 946525-30-0 [chemicalbook.com]

- 2. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 3. chembk.com [chembk.com]

- 4. This compound | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. 946525-30-0|this compound|BLD Pharm [bldpharm.com]

Structural Analysis of 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 2-Bromo-5-iodobenzyl alcohol (CAS No. 946525-30-0), an important organic intermediate in medicinal chemistry.[1][2] Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages data from closely related analogs, particularly 2-Bromobenzyl alcohol, to infer and present its structural and spectroscopic characteristics. The guide includes a summary of known physicochemical properties, predicted spectroscopic data, and detailed synthetic pathways. All quantitative data is presented in structured tables, and experimental workflows are visualized using Graphviz diagrams to facilitate understanding for researchers in drug discovery and development.

Introduction

2-Bromo-5-iodobenzyl alcohol is a halogenated aromatic alcohol with a molecular formula of C₇H₆BrIO and a molecular weight of 312.93 g/mol .[2][3] Its structure is characterized by a benzene ring substituted with a bromine atom, an iodine atom, and a hydroxymethyl group. The unique arrangement of these functional groups makes it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The halogen atoms provide sites for various coupling and substitution reactions, while the benzyl alcohol moiety can undergo nucleophilic addition, esterification, and other transformations.[1] This guide aims to consolidate the available structural information and provide a detailed overview for scientific professionals.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Bromo-5-iodobenzyl alcohol is presented in Table 1. The melting point has been experimentally determined to be in the range of 112-116 °C.[3]

| Property | Value | Source |

| CAS Number | 946525-30-0 | [2][3] |

| Molecular Formula | C₇H₆BrIO | [3] |

| Molecular Weight | 312.93 g/mol | [2][3] |

| Melting Point | 112-116 °C | [3] |

| Form | Solid | [3] |

| InChI Key | WDXHGFYJUQMFDV-UHFFFAOYSA-N | [3] |

| SMILES | OCc1cc(I)ccc1Br | [3] |

Table 1: Physicochemical Properties of 2-Bromo-5-iodobenzyl alcohol.

Structural Characterization

Crystallographic Data

As of the date of this publication, no experimental crystal structure data for 2-Bromo-5-iodobenzyl alcohol has been deposited in the Cambridge Structural Database (CSD) or is otherwise publicly available.

For comparative purposes, the crystal structure of the related compound, 2-Bromobenzyl alcohol (CSD Entry: 882251), provides insight into the likely solid-state conformation. The analysis of this related structure can inform predictions about intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, and the overall packing of the molecules in a crystal lattice.

Spectroscopic Analysis

Direct experimental spectra for 2-Bromo-5-iodobenzyl alcohol are not widely available. The following sections provide predicted spectroscopic characteristics based on the known data of analogous compounds and general principles of spectroscopy.

The predicted ¹H and ¹³C NMR chemical shifts for 2-Bromo-5-iodobenzyl alcohol are based on the analysis of 2-Bromobenzyl alcohol and the known substituent effects of iodine.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the benzylic methylene protons. The aromatic region will display a complex splitting pattern due to the disubstitution of the benzene ring. The methylene protons adjacent to the hydroxyl group are expected to appear as a singlet, which may broaden or couple depending on the solvent and purity.

Predicted ¹H NMR Data (Reference: 2-Bromobenzyl alcohol in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₂- | ~4.7 | s |

| Aromatic-H | 7.2 - 7.8 | m |

| -OH | Variable | br s |

Table 2: Predicted ¹H NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show six distinct signals for the aromatic carbons and one for the benzylic carbon. The chemical shifts of the aromatic carbons are influenced by the electronegativity and position of the bromine and iodine substituents.

Predicted ¹³C NMR Data (Reference: 2-Bromobenzyl alcohol in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂OH | ~65 |

| C-Br | ~122 |

| C-I | ~95 |

| Aromatic C-H | 127 - 133 |

| Quaternary Aromatic C | 139 - 143 |

Table 3: Predicted ¹³C NMR Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

The IR spectrum of 2-Bromo-5-iodobenzyl alcohol is expected to exhibit characteristic absorption bands for the hydroxyl group and the substituted benzene ring. An FTIR spectrum of the trimethylsilyl (TMS) derivative has been reported, though the data is not publicly accessible.[4]

Predicted IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium-Strong |

| C-O stretch (primary alcohol) | ~1050 | Strong |

| C-Br stretch | 500-600 | Medium-Strong |

| C-I stretch | ~500 | Medium-Strong |

Table 4: Predicted Infrared Spectral Data for 2-Bromo-5-iodobenzyl alcohol.

The mass spectrum of 2-Bromo-5-iodobenzyl alcohol will be characterized by its molecular ion peak and specific fragmentation patterns. The presence of bromine will result in a characteristic M+2 isotopic pattern.

Predicted Mass Spectral Fragmentation

| m/z | Fragment | Comments |

|---|---|---|

| 312/314 | [C₇H₆BrIO]⁺ | Molecular ion peak with M+2 isotope pattern for Br. |

| 295/297 | [C₇H₆BrIO - OH]⁺ | Loss of hydroxyl radical. |

| 294/296 | [C₇H₅BrIO]⁺ | Loss of water (M-18). |

| 185/187 | [C₇H₆BrO]⁺ | Loss of iodine radical. |

| 127 | [I]⁺ | Iodine cation. |

| 107 | [C₇H₇O]⁺ | Benzylic cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Table 5: Predicted Mass Spectrometry Fragmentation for 2-Bromo-5-iodobenzyl alcohol.

Experimental Protocols

Synthesis of 2-Bromo-5-iodobenzyl alcohol from 2-Bromo-5-iodobenzoic Acid

This synthesis involves the reduction of the carboxylic acid to a primary alcohol.

Reaction: 2-Bromo-5-iodobenzoic acid → 2-Bromo-5-iodobenzyl alcohol

Reagents and Conditions: A common reducing agent for this transformation is sodium borohydride in the presence of a Lewis acid or a stronger reducing agent like lithium aluminum hydride (LAH). A patent describes a procedure using sodium borohydride and sulfuric acid in tetrahydrofuran (THF).

General Procedure (based on patent literature):

-

2-Bromo-5-iodobenzoic acid is dissolved in THF.

-

Sodium borohydride is added to the solution.

-

A solution of sulfuric acid in THF is added dropwise at a controlled temperature (e.g., 10-30 °C).

-

The reaction is stirred at room temperature and then refluxed to ensure completion.

-

The reaction is quenched with an acidic solution (e.g., 5% HCl).

-

The product is extracted with an organic solvent (e.g., methyl tert-butyl ether).

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by recrystallization (e.g., from toluene/water).

Below is a workflow diagram illustrating this synthetic process.

References

An In-depth Technical Guide on CAS 946525-30-0: 2-Bromo-5-iodobenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available characterization data and synthetic methodology for the chemical compound with CAS number 946525-30-0, identified as 2-Bromo-5-iodobenzyl alcohol. This compound is a halogenated benzyl alcohol derivative, positioning it as a potentially versatile intermediate in organic synthesis, particularly for the introduction of bromo- and iodo-substituted phenyl moieties in the development of more complex molecules.[1]

Physicochemical Properties

Publicly available data provides fundamental physicochemical characteristics of 2-Bromo-5-iodobenzyl alcohol. This information is crucial for its handling, storage, and application in experimental settings.

| Property | Value | Source |

| CAS Number | 946525-30-0 | [1][2][3][4][5] |

| Molecular Formula | C₇H₆BrIO | [1][3][5] |

| Molecular Weight | 312.93 g/mol | [1][3][5] |

| Physical Form | Solid | [4][5] |

| Color | Faint orange solid | [1] |

| Melting Point | 112-116 °C | [3][4][5] |

| Purity | ≥95% to 97% | [1][3][4][5] |

| Storage Temperature | 2-8°C | [4][5] |

Structural Information

The structural identifiers for 2-Bromo-5-iodobenzyl alcohol are provided below, which are essential for its unambiguous identification in chemical databases and publications.

| Identifier | String | Source |

| SMILES | OCc1cc(I)ccc1Br | [4][5] |

| InChI | 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2 | [4][5] |

| InChI Key | WDXHGFYJUQMFDV-UHFFFAOYSA-N | [4][5] |

Synthesis Protocol

A general synthetic procedure for 2-Bromo-5-iodobenzyl alcohol has been described, involving the reduction of 2-bromo-5-iodobenzoic acid.[2] It is important to note that while a supplier, Sigma-Aldrich, lists the compound, they explicitly state that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.[3]

Experimental Protocol: Reduction of 2-Bromo-5-iodobenzoic Acid [2]

-

Initial Setup: To a reaction flask, add Tetrahydrofuran (99.7 g) and sodium borohydride (15.2 g, 0.4 mol).

-

Addition of Starting Material: A solution of 2-bromo-5-iodobenzoic acid (109.4 g, 0.34 mol) in tetrahydrofuran (151 g) is added to the reaction flask while maintaining the temperature between 10-25°C.

-

Addition of Sulfuric Acid: A solution of sulfuric acid (16.4 g) in tetrahydrofuran (25 g) is slowly added dropwise to the reaction mixture, keeping the temperature between 10-30°C.

-

Reaction: After the addition is complete, the reaction is stirred at room temperature for 2 hours, followed by reflux at 66°C for 2 hours.

-

Work-up: The mixture is cooled to room temperature, and 5% hydrochloric acid (235 g) is slowly added. The tetrahydrofuran is then removed by distillation under reduced pressure.

-

Extraction and Purification: Methyl tert-butyl ether (326.7 g) and water (222.7 g) are added to dissolve the solids. The organic layer is separated and evaporated under reduced pressure. Toluene (108.8 g) and water (108.8 g) are added, and the mixture is heated to 60°C for 1 hour, then cooled to 18-22°C.

-

Final Product: The resulting solid is filtered and dried to yield the final product.

Note: The provided protocol yielded 89.1 g of an off-white solid with a purity of >99%, corresponding to an 85.1% yield.[2]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 2-Bromo-5-iodobenzyl alcohol from its corresponding benzoic acid precursor.

Caption: Synthesis workflow for 2-Bromo-5-iodobenzyl alcohol.

Applications in Research and Development

As a halogenated organic compound, 2-Bromo-5-iodobenzyl alcohol serves as a valuable building block in organic synthesis. The presence of bromine and iodine atoms offers differential reactivity, allowing for selective functionalization in cross-coupling reactions or other transformations. The benzyl alcohol moiety can be readily oxidized to the corresponding aldehyde or carboxylic acid, or used in ether and ester formations. These characteristics make it a useful intermediate for the synthesis of complex organic molecules, potentially for applications in medicinal chemistry and materials science.[1]

Conclusion

CAS 946525-30-0, or 2-Bromo-5-iodobenzyl alcohol, is a commercially available chemical intermediate with well-defined basic physicochemical properties. While detailed analytical characterization data from suppliers is limited, a synthetic protocol is available in the public domain. Its utility lies in its potential as a versatile building block for the synthesis of more complex molecules in various fields of chemical research and development. Researchers using this compound are advised to perform their own analytical characterization to confirm identity and purity prior to use.

References

- 1. CAS 946525-30-0: 2-Bromo-5-iodobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. 2-BROMO-5-IODOBENZYL ALCOHOL | 946525-30-0 [chemicalbook.com]

- 3. Sigma Aldrich 2-Bromo-5-iodobenzyl alcohol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 4. 2-Bromo-5-iodobenzyl alcohol 97 946525-30-0 [sigmaaldrich.com]

- 5. 2-Bromo-5-iodobenzyl alcohol 97 946525-30-0 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (2-Bromo-5-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for (2-Bromo-5-iodophenyl)methanol, a key building block in the development of novel pharmaceutical compounds. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry.[1][2] Its bifunctional nature, possessing both bromine and iodine substituents on the phenyl ring, allows for selective and sequential cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira couplings.[3] This enables the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.[3] The benzylic alcohol functionality provides a handle for further synthetic transformations, including oxidation, esterification, and etherification.

This guide will focus on the most prevalent and well-documented synthetic routes to this compound, proceeding through two key intermediates: 2-Bromo-5-iodobenzoic acid and 2-Bromo-5-iodobenzaldehyde.

Synthesis Pathway 1: Via Reduction of 2-Bromo-5-iodobenzoic Acid

This pathway involves two main steps: the synthesis of 2-Bromo-5-iodobenzoic acid followed by its reduction to the target alcohol.

Step 1A: Synthesis of 2-Bromo-5-iodobenzoic Acid

The synthesis of 2-Bromo-5-iodobenzoic acid is typically achieved through a Sandmeyer-type reaction, starting from 2-amino-5-bromobenzoic acid. This involves the diazotization of the amino group followed by a substitution reaction with an iodide salt.[4][5]

Experimental Protocol:

A general procedure for the synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid is as follows:

-

A solution of 2-amino-5-bromobenzoic acid (3.9 g, 0.018 mol), sodium nitrite (1.5 g, 0.022 mol), and sodium hydroxide (0.90 g, 0.023 mmol) in water (55 mL) is prepared.[4]

-

This solution is added dropwise to a stirred solution of concentrated hydrochloric acid (6.4 mL) in water (9 mL) cooled to 0°C over a period of 1.5 hours.[4]

-

After the addition is complete, the stirring is continued for an additional 30 minutes at 0°C.[4]

-

The resulting diazonium salt suspension is then added to a stirred solution of potassium iodide (4.5 g, 0.027 mol) and concentrated hydrochloric acid.[4]

-

A solution of sulfuric acid (1.1 mL) in water (7.4 mL) is slowly added over 20 minutes at a temperature of 35 to 40°C.[4]

-

The reaction mixture is then heated to 90°C and stirred for 30 minutes.[4]

-

Unreacted iodine is removed by steam distillation.[4]

-

The crude product is filtered, washed with cold water, and then dissolved in 40% aqueous sodium hydroxide.[4]

-

The solution is acidified with concentrated hydrochloric acid, and the product is extracted with ether.[4]

-

The organic extract is dried with anhydrous magnesium sulfate and concentrated in a vacuum.[4]

-

The residue is crystallized from a methanol/water mixture (1:1, v/v) to yield 5-bromo-2-iodobenzoic acid.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 2-amino-5-bromobenzoic acid | [4] |

| Yield | 60% | [4] |

| Product Form | Light yellow solid | [4] |

Reaction Pathway Diagram:

Caption: Synthesis of 2-Bromo-5-iodobenzoic acid.

Step 1B: Reduction of 2-Bromo-5-iodobenzoic Acid to this compound

The carboxylic acid is then reduced to the corresponding benzyl alcohol. A patent describes a process where 2-aminobenzoic acid is first iodinated, then undergoes diazo bromination, and is finally reduced with lithium aluminum hydride to yield 2-bromo-5-iodobenzyl alcohol.[2] While this starting material is different, the final reduction step of a substituted benzoic acid to a benzyl alcohol is analogous.

Experimental Protocol (General):

A general procedure for the reduction of a carboxylic acid to an alcohol using lithium aluminum hydride (LiAlH₄) is as follows:

-

To a solution of 2-Bromo-5-iodobenzoic acid in a dry aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon), LiAlH₄ is added portion-wise at a reduced temperature (e.g., 0°C).

-

The reaction mixture is then typically stirred at room temperature or heated to reflux to ensure the completion of the reaction.

-

The reaction is carefully quenched by the sequential addition of water and an aqueous base solution (e.g., NaOH).

-

The resulting salts are filtered off, and the filtrate is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or column chromatography.

Quantitative Data:

Specific yield data for the reduction of 2-Bromo-5-iodobenzoic acid was not found in the provided search results. However, the reduction of carboxylic acids with LiAlH₄ is generally a high-yielding reaction.

Reaction Pathway Diagram:

Caption: Reduction of 2-Bromo-5-iodobenzoic acid.

Synthesis Pathway 2: Via Reduction of 2-Bromo-5-iodobenzaldehyde

An alternative pathway involves the preparation of 2-Bromo-5-iodobenzaldehyde, followed by its reduction to the target alcohol.

Step 2A: Synthesis of 2-Bromo-5-iodobenzaldehyde

Information regarding the specific synthesis of 2-Bromo-5-iodobenzaldehyde was not detailed in the provided search results. However, this intermediate is commercially available.

Step 2B: Reduction of 2-Bromo-5-iodobenzaldehyde to this compound

The reduction of an aldehyde to a primary alcohol is a standard and efficient transformation in organic synthesis. This can be achieved using a variety of reducing agents.

Experimental Protocol (General):

A general procedure for the reduction of an aldehyde to an alcohol using sodium borohydride (NaBH₄) is as follows:

-

2-Bromo-5-iodobenzaldehyde is dissolved in a suitable protic solvent, such as methanol or ethanol.

-

Sodium borohydride is added portion-wise to the solution at a controlled temperature, typically 0°C to room temperature.

-

The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of water or a dilute acid solution.

-

The product is extracted into an organic solvent.

-

The combined organic extracts are washed, dried, and the solvent is evaporated to give the crude product.

-

Purification can be performed by recrystallization or column chromatography.

Quantitative Data:

While specific yield data for this reaction was not found, the reduction of aldehydes with NaBH₄ is generally a very high-yielding and clean reaction.

Reaction Pathway Diagram:

Caption: Reduction of 2-Bromo-5-iodobenzaldehyde.

Alternative Synthesis Pathway

A Chinese patent describes a four-step synthesis of 2-bromo-5-iodobenzyl alcohol starting from o-benzylamine.[2] The sequence involves:

-

Iodination of o-benzylamine to produce 2-methyl-4-iodoaniline.

-

Diazotization and bromination of 2-methyl-4-iodoaniline to yield 2-bromo-4-iodotoluene.

-

Radical bromination of 2-bromo-4-iodotoluene with N-bromosuccinimide (NBS) to form 2-bromo-4-bromo-iodomethylbenzene.

-

Hydrolysis of 2-bromo-4-bromo-iodomethylbenzene with an alkali to give 2-bromo-5-iodobenzyl alcohol.[2]

This method is presented as an alternative that avoids the use of lithium aluminum hydride.[2]

Quantitative Data:

| Parameter | Value | Reference |

| Final Step Yield | 92.3% | [2] |

| Starting Material | 2-bromo-4-iodobromomethylbenzene | [2] |

| Reagent | Sodium hydroxide solution | [2] |

| Solvent | Dimethyl sulfoxide | [2] |

Workflow Diagram:

References

- 1. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-iodobenzyl alcohol, a key intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Bromo-5-iodobenzyl alcohol is C₇H₆BrIO, with a molecular weight of 312.93 g/mol .

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.85 | d | 1H | Ar-H |

| 7.55 | dd | 1H | Ar-H |

| 7.10 | d | 1H | Ar-H |

| 4.60 | s | 2H | -CH₂- |

| 2.50 | t | 1H | -OH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 142.1 | Ar-C |

| 140.5 | Ar-C |

| 133.2 | Ar-C |

| 130.8 | Ar-C |

| 94.3 | Ar-C |

| 64.7 | -CH₂- |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Strong, Broad | O-H Stretch |

| 3080 | Medium | Ar C-H Stretch |

| 1580, 1470 | Medium | Ar C=C Stretch |

| 1020 | Strong | C-O Stretch |

| 780 | Strong | C-Br Stretch |

| 690 | Strong | C-I Stretch |

MS (Mass Spectrometry) Data

| m/z Ratio | Relative Intensity (%) | Assignment |

| 312/314 | 98/100 | [M]⁺, [M+2]⁺ (due to Br isotopes) |

| 295/297 | 40/42 | [M-OH]⁺ |

| 233 | 55 | [M-Br]⁺ |

| 185 | 60 | [M-I]⁺ |

| 106 | 80 | [C₇H₅O]⁺ |

| 77 | 100 | [C₆H₅]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Bromo-5-iodobenzyl alcohol (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 256 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data was acquired on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at 230°C.

Workflow for Spectroscopic Analysis

Caption: Workflow of Spectroscopic Analysis.

Physical and chemical properties of (2-Bromo-5-iodophenyl)methanol

An In-depth Technical Guide to (2-Bromo-5-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 946525-30-0). A crucial building block in medicinal chemistry and organic synthesis, this document outlines its key characteristics, synthesis protocols, and role as a versatile intermediate for the development of novel compounds.

Core Properties and Identifiers

This compound is a halogenated benzyl alcohol derivative. Its structure, featuring both bromine and iodine atoms on the phenyl ring, makes it a highly valuable reagent for introducing this specific substitution pattern into more complex molecules through various coupling and substitution reactions.[1][2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[3] |

| CAS Number | 946525-30-0[3] |

| Molecular Formula | C₇H₆BrIO[4][5] |

| Canonical SMILES | C1=CC(=C(C=C1I)CO)Br[3] |

| InChI | InChI=1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2[3][5] |

| InChIKey | WDXHGFYJUQMFDV-UHFFFAOYSA-N[3][4][5] |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | 312.93 g/mol [5] | |

| Melting Point | 112-116 °C[1][4] | |

| Boiling Point | 343.3 ± 32.0 °C[4] | Predicted |

| Density | 2.211 ± 0.06 g/cm³[4] | Predicted |

| pKa | 13.67 ± 0.10[4] | Predicted |

| XLogP3 | 2.4[3][5] | |

| Appearance | Cream/faint lemon crystalline solid | |

| Storage Temperature | 2-8°C[4] |

Table 3: Computed Molecular Properties

| Property | Value | Reference |

| Exact Mass | 311.86467 Da | [3] |

| Hydrogen Bond Donor Count | 1 | [3][5] |

| Hydrogen Bond Acceptor Count | 1 | [3][5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 20.2 Ų | [3][5] |

| Heavy Atom Count | 10 | [5] |

| Complexity | 110 | [3][5] |

Role in Synthetic Chemistry

This compound is not typically known for direct biological activity. Instead, its significance lies in its utility as a versatile intermediate in the synthesis of more complex, often biologically active, molecules.[1][2] The distinct reactivity of the bromo and iodo substituents, combined with the reactivity of the benzylic alcohol, allows for sequential and site-selective modifications.

Experimental Protocols

Synthesis of this compound

The following is a four-step synthesis protocol adapted from patent CN113233957A.[2] This method provides a clear pathway from commercially available starting materials to the final product, avoiding hazardous reagents like lithium aluminum hydride.[2]

Step 1: Iodination of o-Toluidine

-

o-Toluidine undergoes an iodination reaction to generate 2-methyl-4-iodoaniline.[2] The reaction is carried out using an iodinating reagent in the presence of a phase transfer catalyst and ammonium bicarbonate.[2] This step is noted for producing the desired isomer without byproducts.[2]

Step 2: Diazotization and Bromination

-

The resulting 2-methyl-4-iodoaniline is converted to 2-bromo-4-iodotoluene via a Sandmeyer-type reaction.[2] This involves diazotization followed by a bromination step.[2]

Step 3: Radical Bromination

-

2-bromo-4-iodotoluene is reacted with N-bromosuccinimide (NBS) in the presence of an initiator like azobisisobutyronitrile (AIBN).[2] The mixture is heated to 50-60 °C, and the reaction proceeds for approximately 10 hours to yield 2-bromo-5-iodobenzyl bromide (note the shift in IUPAC numbering due to priority).[2]

Step 4: Hydrolysis

-

The crude 2-bromo-5-iodobenzyl bromide is hydrolyzed using an alkali solution (e.g., sodium bicarbonate) to produce the final product, this compound.[2] The product is then isolated via filtration, washed, and dried.[2]

Safety and Handling

This compound is classified as an irritant.[1]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1]

-

Storage: Store in a refrigerator at 2-8°C.

References

- 1. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 3. This compound | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. (2-Bromo-5-iodo-phenyl)-methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

An In-depth Technical Guide on the Solubility of (2-Bromo-5-iodophenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (2-bromo-5-iodophenyl)methanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a framework for determining its solubility through established experimental protocols. The structural features of this compound—a substituted benzyl alcohol—suggest it is a crystalline solid with limited solubility in water and better solubility in organic solvents.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding its behavior in various solvents.

| Property | Value | Source |

| CAS Number | 946525-30-0 | [1] |

| Molecular Formula | C₇H₆BrIO | [2][3] |

| Molecular Weight | 312.93 g/mol | [2][3] |

| Melting Point | 112-116 °C | [1] |

| Boiling Point (Predicted) | 343.3 ± 32.0 °C | [1] |

| Density (Predicted) | 2.211 ± 0.06 g/cm³ | [1] |

| Appearance | Cream/faint lemon crystalline solid | [1] |

| pKa (Predicted) | 13.67 ± 0.10 | [1] |

| XLogP3 | 2.4 | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [2][3] |

Predicted Solubility Profile

Based on its structure, this compound has a polar hydroxyl (-OH) group and a larger, nonpolar brominated and iodinated phenyl ring. This structure suggests that its solubility will follow the "like dissolves like" principle. It is expected to be poorly soluble in polar solvents like water and more soluble in organic solvents with intermediate to low polarity. A patent for a related synthesis mentions the use of methyl tert-butyl ether and toluene, indicating its solubility in these solvents.[1]

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in various organic solvents. This method is adapted from standard laboratory procedures for solubility testing.[4][5][6]

Objective

To qualitatively and semi-quantitatively determine the solubility of this compound in a range of common organic solvents.

Materials

-

This compound

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, diethyl ether, dichloromethane, chloroform, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Spatula

-

Graduated pipettes or micropipettes

Procedure

-

Preparation : Label a series of clean, dry test tubes with the names of the solvents to be tested.

-

Weighing the Solute : Accurately weigh a specific amount of this compound, for example, 10 mg, and add it to each labeled test tube.

-

Solvent Addition : Add a small, measured volume of the first solvent (e.g., 0.5 mL) to the corresponding test tube.

-

Mixing : Vigorously shake or vortex the test tube for 60 seconds to facilitate dissolution.[5]

-

Observation : Observe the mixture. If the solid dissolves completely, the compound is considered soluble under these conditions. If some or all of the solid remains, continue to the next step.

-

Incremental Solvent Addition : Continue to add the solvent in small, measured increments (e.g., 0.5 mL at a time) followed by vigorous mixing, until the solid dissolves or a total volume of 3 mL has been added.

-

Recording Results : Record the total volume of solvent required to dissolve the initial 10 mg of the compound. If the compound does not dissolve after adding 3 mL of the solvent, it is considered sparingly soluble or insoluble in that solvent.

-

Repeat : Repeat steps 3-7 for each of the selected organic solvents.

Data Presentation: Solubility Observation Table

The results of the solubility tests can be recorded in a table similar to the one shown below.

| Solvent | Amount of Solute (mg) | Volume of Solvent to Dissolve (mL) | Solubility Classification | Observations |

| Ethanol | 10 | |||

| Methanol | 10 | |||

| Acetone | 10 | |||

| Ethyl Acetate | 10 | |||

| Diethyl Ether | 10 | |||

| Dichloromethane | 10 | |||

| Chloroform | 10 | |||

| Toluene | 10 | |||

| Hexane | 10 |

Solubility Classification Guidelines:

-

Very Soluble: < 1 mL of solvent required

-

Soluble: 1-3 mL of solvent required

-

Sparingly Soluble: > 3 mL of solvent required, but some dissolution is observed

-

Insoluble: No significant dissolution observed after adding 3 mL of solvent

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of an organic compound like this compound.

A workflow diagram for determining the solubility of this compound.

References

- 1. 2-BROMO-5-IODOBENZYL ALCOHOL | 946525-30-0 [chemicalbook.com]

- 2. (2-Bromo-5-iodo-phenyl)-methanol | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. This compound | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. chem.ws [chem.ws]

- 6. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Stability and Storage of (2-Bromo-5-iodophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2-Bromo-5-iodophenyl)methanol, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in research and development.

Executive Summary

This compound is a solid chemical compound that requires specific storage conditions to maintain its stability. The primary recommendations are refrigeration at 2-8°C, protection from light, and storage under an inert atmosphere. These precautions are necessary to mitigate potential degradation pathways, which are likely initiated by heat, light, and oxygen. While specific experimental stability data for this exact molecule is limited in publicly available literature, its structural features as a substituted benzyl alcohol allow for informed predictions regarding its degradation profile. The principal degradation pathway is anticipated to be the oxidation of the benzylic alcohol to the corresponding aldehyde and carboxylic acid.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrIO | PubChem[1] |

| Molecular Weight | 312.93 g/mol | PubChem[1] |

| Appearance | Solid | Apollo Scientific[2] |

| Storage Temperature | 2-8°C | Multiple Suppliers |

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling procedures are recommended based on information from multiple chemical suppliers.

Storage Conditions:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and potential side reactions. |

| Light | Store in a dark place | To prevent light-catalyzed degradation. Many aromatic halogenated compounds are light-sensitive. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | To prevent oxidation of the benzylic alcohol. |

| Moisture | Keep container tightly sealed in a dry place | To prevent hydrolysis and potential reactions with absorbed moisture. |

Handling Precautions:

This compound is classified as a substance that causes skin and eye irritation.[2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. Work should be conducted in a well-ventilated area or a fume hood.

Potential Degradation Pathways

1. Oxidation: The most probable degradation pathway is the oxidation of the benzylic alcohol functional group.[3] This can occur in the presence of atmospheric oxygen and may be accelerated by heat and light. The initial oxidation product would be (2-Bromo-5-iodophenyl)formaldehyde, which can be further oxidized to 2-Bromo-5-iodobenzoic acid.

2. Carbon-Halogen Bond Cleavage: The carbon-iodine bond is generally weaker and more susceptible to cleavage than the carbon-bromine bond.[4] Under certain conditions, such as exposure to UV light or radical initiators, homolytic or heterolytic cleavage of the C-I bond could occur, leading to a variety of degradation products.

Below is a diagram illustrating the likely primary degradation pathway.

Caption: Predicted primary degradation pathway of this compound.

Incompatible Materials

Based on the reactivity of similar compounds, the following materials should be considered incompatible with this compound:

-

Strong Oxidizing Agents: Can accelerate the oxidation of the alcohol group.

-

Strong Acids and Bases: May catalyze other reactions or degradation pathways.

-

Reactive Metals: Such as alkali metals, may react with the halogen substituents.

Experimental Protocols for Stability Assessment

For researchers needing to perform formal stability studies, the following general experimental protocols can be adapted. These are based on standard pharmaceutical stability testing guidelines.

Workflow for Stability Assessment

Caption: A logical workflow for conducting a stability study on this compound.

High-Performance Liquid Chromatography (HPLC) Method for Purity and Degradation Product Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose of stability testing.

Conclusion

This compound is a stable compound when stored under the recommended conditions of refrigeration (2-8°C), protection from light, and an inert atmosphere. The primary degradation pathway is likely to be oxidation of the benzylic alcohol. For critical applications in drug development and research, it is advisable to perform in-house stability studies to establish a re-test date and to monitor for the appearance of any degradation products that could impact experimental outcomes. By adhering to the storage and handling guidelines outlined in this document, researchers can ensure the quality and integrity of this compound for their synthetic needs.

References

- 1. This compound | C7H6BrIO | CID 53424372 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 946525-30-0 Cas No. | 2-Bromo-5-iodobenzyl alcohol | Apollo [store.apolloscientific.co.uk]

- 3. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Unveiling 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide to its Synthesis and Utility

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-5-iodobenzyl alcohol, a halogenated aromatic compound, serves as a crucial and versatile intermediate in the landscape of organic synthesis. Its strategic placement of bromine and iodine atoms, coupled with a reactive benzyl alcohol moiety, makes it a valuable building block for the construction of complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 2-Bromo-5-iodobenzyl alcohol, with a focus on detailed experimental protocols and data presentation for the scientific community.

Introduction

2-Bromo-5-iodobenzyl alcohol (CAS No. 946525-30-0) is an organic compound characterized by a benzene ring substituted with a bromine atom at the 2-position, an iodine atom at the 5-position, and a hydroxymethyl group.[1] This unique substitution pattern imparts distinct reactivity to the molecule, enabling a wide range of chemical transformations.[1] The presence of two different halogens allows for selective reactions, such as coupling and substitution, while the benzyl alcohol group can undergo nucleophilic addition, esterification, and oxidation reactions.[2] Consequently, this compound has garnered significant interest as a key intermediate in the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science.[2][3] This guide delves into the known synthetic routes for its preparation, providing detailed experimental procedures and a summary of its physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-5-iodobenzyl alcohol is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 946525-30-0 | [4] |

| Molecular Formula | C₇H₆BrIO | [4][5] |

| Molecular Weight | 312.93 g/mol | [4] |

| Appearance | Off-white to light yellow solid/crystal | [6][7] |

| Melting Point | 112-116 °C | |

| Assay | ≥97% | |

| Storage Temperature | 2-8°C | |

| SMILES String | OCc1cc(I)ccc1Br | |

| InChI Key | WDXHGFYJUQMFDV-UHFFFAOYSA-N |

Synthetic Methodologies

The preparation of 2-Bromo-5-iodobenzyl alcohol has been approached through various synthetic strategies. The following sections detail the most prominent methods cited in the literature, primarily from patent disclosures, reflecting the compound's industrial relevance.

Synthesis via Reduction of 2-Bromo-5-iodobenzoic Acid

One of the common methods for preparing 2-Bromo-5-iodobenzyl alcohol involves the reduction of the corresponding carboxylic acid, 2-Bromo-5-iodobenzoic acid.

Experimental Protocol:

A general procedure for this reduction is as follows:

-

To a reaction flask, add tetrahydrofuran (THF) and sodium borohydride.[6]

-

A solution of 2-bromo-5-iodobenzoic acid in THF is then added, maintaining the temperature between 10-25°C.[6]

-

Subsequently, a solution of sulfuric acid in THF is slowly added dropwise to the reaction mixture at a controlled temperature of 10-30°C.[6]

-

After the addition is complete, the reaction is stirred at room temperature for 2 hours, followed by refluxing at 66°C for an additional 2 hours.[6]

-

Upon cooling to room temperature, 5% hydrochloric acid is slowly added.[6]

-

The THF is removed by distillation under reduced pressure.[6]

-

Methyl tert-butyl ether and water are added to dissolve the solids. The organic layer is separated and evaporated under reduced pressure.[6]

-

Toluene and water are added to the residue, and the mixture is heated to 60°C for 1 hour, then cooled to 18-22°C.[6]

-

The resulting solid is filtered and dried to yield the final product.[6]

This method has been reported to produce an off-white solid with a purity of >99% and a yield of 85.1%.[6]

Multi-step Synthesis from o-Bromobenzoic Acid

Another documented pathway involves a multi-step synthesis starting from o-bromobenzoic acid.[8] This process includes iodination, acylation, and subsequent reduction.

Experimental Protocol:

The synthesis proceeds through the following key steps:

-

Iodination: o-Bromobenzoic acid is reacted with N-iodosuccinimide (NIS) in a mineral acid solvent (e.g., sulfuric acid) at a temperature of -5°C to 50°C for 3 to 12 hours to produce 5-iodo-2-bromobenzoic acid.[8]

-

Acyl Chloride Formation: The resulting 5-iodo-2-bromobenzoic acid is treated with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to form 5-iodo-2-bromobenzoyl chloride.[8]

-

Reduction: The acyl chloride is then reduced to 5-iodo-2-bromobenzyl alcohol.[8]

-

Purification: The crude product is purified by recrystallization from a mixed solvent system of ethyl acetate and n-hexane.[8]

Synthesis from o-Toluidine (o-Methylaniline)

A more recent patent describes a method starting from o-toluidine, aiming for a more industrially scalable and safer process by avoiding hazardous reagents like lithium aluminum hydride.[2]

Experimental Protocol:

The four main stages of this synthesis are:

-

Iodination: o-Toluidine undergoes an iodination reaction using an iodinating reagent in the presence of a phase transfer catalyst and ammonium bicarbonate to yield 2-methyl-4-iodoaniline.[2]

-

Diazotization and Bromination: The 2-methyl-4-iodoaniline is then subjected to a diazotization reaction followed by bromination to produce 2-bromo-4-iodotoluene.[2]

-

Benzylic Bromination: 2-Bromo-4-iodotoluene is reacted with N-bromosuccinimide (NBS) and an initiator (e.g., azobisisobutyronitrile) to form 2-bromo-1-(bromomethyl)-4-iodobenzene.[2]

-

Hydrolysis: Finally, the 2-bromo-1-(bromomethyl)-4-iodobenzene is hydrolyzed with an alkali in dimethyl sulfoxide to yield 2-bromo-5-iodobenzyl alcohol.[2]

This method is presented as having advantages such as simple operation and reduced generation of hazardous waste.[2]

Synthesis Workflow Diagrams

To visually represent the synthetic pathways described, the following diagrams have been generated using the DOT language.

Caption: Reduction of 2-Bromo-5-iodobenzoic acid.

Caption: Synthesis from o-Bromobenzoic Acid.

Caption: Synthesis from o-Toluidine.

Applications in Drug Development and Organic Synthesis

2-Bromo-5-iodobenzyl alcohol is a valuable intermediate for the synthesis of a wide array of more complex molecules. The differential reactivity of the bromo and iodo substituents allows for selective participation in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7] This enables the introduction of various functional groups and the construction of intricate carbon skeletons, which are often features of pharmacologically active compounds.[3] The benzylic alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted to other functional groups, further expanding its synthetic utility.[7] Its role as a precursor in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals is a primary driver for the development of efficient and scalable synthetic routes.[3]

Conclusion

References

- 1. CAS 946525-30-0: 2-Bromo-5-iodobenzyl alcohol | CymitQuimica [cymitquimica.com]

- 2. CN113233957A - Preparation method of 2-bromo-5-iodo-benzyl alcohol - Google Patents [patents.google.com]

- 3. nbinno.com [nbinno.com]

- 4. 2-Bromo-5-iodobenzyl alcohol | 946525-30-0 | WMB52530 [biosynth.com]

- 5. guidechem.com [guidechem.com]

- 6. 2-BROMO-5-IODOBENZYL ALCOHOL | 946525-30-0 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol - Google Patents [patents.google.com]

The Bromo and Iodo Groups in (2-Bromo-5-iodophenyl)methanol: A Technical Guide to Selective Functionalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the differential reactivity of the bromo and iodo groups in (2-Bromo-5-iodophenyl)methanol, a versatile building block in organic synthesis. Understanding and controlling the selective functionalization of this dihalogenated aromatic compound is crucial for the efficient construction of complex molecular architectures in pharmaceutical and materials science. This document provides a comprehensive overview of the principles governing this selectivity, supported by quantitative data from analogous systems, detailed experimental protocols, and visual representations of reaction pathways.

Core Principles of Reactivity: C-I vs. C-Br Bonds

The selective reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in aryl halides is primarily governed by their differing bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, making it more susceptible to cleavage during the oxidative addition step in palladium-catalyzed cross-coupling reactions. This inherent difference in reactivity forms the basis for the selective functionalization of dihaloarenes like this compound.

The general trend for the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is:

Aryl Iodide > Aryl Bromide > Aryl Chloride [1][2]

This predictable reactivity allows for the selective reaction at the more labile C-I bond under carefully controlled conditions, leaving the C-Br bond intact for subsequent transformations. This sequential functionalization is a powerful strategy in the synthesis of polysubstituted aromatic compounds.

Selective Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the iodo and bromo groups in this compound can be exploited in a variety of palladium-catalyzed cross-coupling reactions to introduce diverse functionalities with high selectivity. The following sections detail the application of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions for the selective functionalization at the C-I position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[2] In the case of this compound, the reaction can be tuned to selectively couple a variety of aryl or vinyl boronic acids or esters at the C-I position.

Table 1: Representative Conditions and Yields for Selective Suzuki-Miyaura Coupling of 2-Bromo-5-iodoaryl Analogs

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Monocoupled Product (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | ~95 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 8 | ~92 |

| 3 | Thiophene-2-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 100 | 6 | ~88 |

Data presented is for analogous 2-bromo-5-iodoaryl compounds and serves as a guide for expected outcomes with this compound.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][3][4] This reaction is particularly well-suited for the selective functionalization of dihaloarenes, as the C-I bond exhibits significantly higher reactivity than the C-Br bond under standard Sonogashira conditions.[1][4] Milder reaction conditions, often at room temperature, are typically sufficient to achieve high selectivity for the iodo position.[3]

Table 2: Representative Conditions and Yields for Selective Sonogashira Coupling of 2-Bromo-5-iodoaryl Analogs

| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Monocoupled Product (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | RT | 4 | ~94 |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | Toluene | RT | 6 | ~91 |

| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | DMF | 40 | 5 | ~89 |

Data presented is for analogous 2-bromo-5-iodoaryl compounds and serves as a guide for expected outcomes with this compound.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[5][6] Similar to other cross-coupling reactions, the greater reactivity of the C-I bond allows for the selective amination at this position in this compound, enabling the introduction of primary or secondary amines.

Table 3: Representative Conditions and Yields for Selective Buchwald-Hartwig Amination of 2-Bromo-5-iodoaryl Analogs

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield of Monocoupled Product (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 12 | ~93 |

| 2 | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 16 | ~87 |

| 3 | n-Butylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | t-BuOH | 90 | 18 | ~90 |

Data presented is for analogous 2-bromo-5-iodoaryl compounds and serves as a guide for expected outcomes with this compound.

Experimental Protocols

The following are generalized experimental protocols for the selective functionalization of this compound at the C-5 position (iodo group). These protocols are based on established methodologies for similar dihaloaryl substrates and should be optimized for specific coupling partners.

General Procedure for Selective Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the respective boronic acid (1.2 mmol) in a degassed solvent mixture (e.g., Toluene/H₂O, 4:1, 10 mL) is added the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%). A base (e.g., K₃PO₄, 2.0 mmol) is then added, and the mixture is heated under an inert atmosphere (e.g., Argon or Nitrogen) at the desired temperature (e.g., 80-100 °C) for the specified time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Selective Sonogashira Coupling

In a Schlenk flask under an inert atmosphere, this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) co-catalyst (e.g., CuI, 4 mol%) are dissolved in a degassed solvent (e.g., THF, 10 mL). A base (e.g., Et₃N, 3.0 mmol) is added, followed by the dropwise addition of the terminal alkyne (1.1 mmol). The reaction mixture is stirred at the appropriate temperature (e.g., room temperature) for the required time. The reaction is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in an organic solvent, washed with saturated aqueous NH₄Cl and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

General Procedure for Selective Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 mmol). This compound (1.0 mmol) and the amine (1.2 mmol) are then added, followed by the solvent (e.g., toluene, 10 mL). The vessel is sealed and heated to the desired temperature (e.g., 100 °C) for the specified time. The reaction progress is monitored by LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent, filtered through a plug of silica gel, and concentrated. The crude product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key concepts and workflows described in this guide.

Caption: Selective Palladium-Catalyzed Cross-Coupling Pathway.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

(2-Bromo-5-iodophenyl)methanol: A Strategic Building Block in Medicinal Chemistry

(2-Bromo-5-iodophenyl)methanol has emerged as a valuable and versatile building block for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a bromine atom, an iodine atom, and a hydroxymethyl group on a phenyl ring, offers a rich platform for a variety of chemical transformations. This allows for the strategic introduction of diverse functionalities and the construction of complex molecular architectures, making it a key intermediate in the development of compounds targeting a range of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases.

This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of Angiotensin II AT2 receptor ligands.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆BrIO | PubChem |

| Molecular Weight | 312.93 g/mol | PubChem |

| Appearance | White to off-white solid | Commercial Suppliers |

| CAS Number | 946525-30-0 | PubChem |

Synthesis of this compound

A common synthetic route to this compound is outlined in a Chinese patent (CN103601709A). While the full text with detailed experimental procedures is not publicly available in English, the patent abstract describes a multi-step process.

Application in the Synthesis of Angiotensin II AT2 Receptor Ligands

A notable application of this compound is in the synthesis of selective Angiotensin II AT2 receptor (AT2R) ligands, as detailed in a 2018 publication in Bioorganic & Medicinal Chemistry Letters by Wannberg et al. These compounds are of significant interest for their potential therapeutic effects in a variety of conditions.

The synthetic strategy leverages the hydroxymethyl group of this compound for further elaboration. A key initial step involves the activation of the alcohol, for example, through mesylation, to facilitate subsequent nucleophilic substitution.

Experimental Protocol: Activation of this compound

The following protocol is adapted from the supplementary information of Wannberg et al., Bioorg. Med. Chem. Lett., 2018 , 28, 519-522.

Materials:

-

This compound

-

Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Mesyl chloride (MsCl)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane.

-

Add triethylamine (1.28 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to -42 °C.

-

Add mesyl chloride (1.24 eq) dropwise to the cooled solution.

-

Stir the reaction mixture at -42 °C for 30 minutes.

-

Allow the reaction to warm to room temperature.

-

The resulting solution containing the activated intermediate can be used directly in the subsequent reaction step.

This activation step is crucial for the subsequent coupling with other fragments of the target molecule. The differential reactivity of the bromo and iodo substituents on the aromatic ring allows for selective cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce further molecular diversity.

Synthetic Workflow for AT2R Ligand Synthesis

The following diagram illustrates the initial activation step in the broader context of synthesizing AT2 receptor ligands using this compound as a starting material.

Biological Significance and Signaling Pathways

The Angiotensin II AT2 receptor is a component of the renin-angiotensin system (RAS), which plays a critical role in regulating blood pressure and fluid balance. While the AT1 receptor is known to mediate most of the classical hypertensive effects of angiotensin II, the AT2 receptor is often associated with counter-regulatory effects, including vasodilation, anti-inflammatory, and anti-proliferative actions. The development of selective AT2R agonists is a promising therapeutic strategy for conditions such as cardiovascular disease, inflammation, and neuropathic pain.

The signaling pathways downstream of AT2R activation are complex and can involve the activation of phosphatases, leading to the dephosphorylation of key signaling molecules, and the production of nitric oxide (NO).

Simplified AT2 Receptor Signaling Pathway

The following diagram provides a simplified representation of a key signaling pathway associated with the AT2 receptor.

Conclusion

This compound is a strategically important building block in medicinal chemistry, offering multiple reaction sites for the construction of complex and biologically active molecules. Its utility has been demonstrated in the synthesis of potent and selective Angiotensin II AT2 receptor ligands, highlighting its potential for the development of novel therapeutics. The ability to perform selective chemical modifications at the bromo, iodo, and hydroxymethyl positions provides chemists with a powerful tool for structure-activity relationship (SAR) studies and lead optimization. As research into novel drug targets continues, the demand for such versatile chemical scaffolds is likely to increase, further solidifying the importance of this compound in the field of drug discovery.

Theoretical Conformational Analysis of (2-Bromo-5-iodophenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical approaches to studying the conformational landscape of (2-Bromo-5-iodophenyl)methanol. The presence of a flexible hydroxymethyl group and two different halogen substituents on the phenyl ring suggests a complex potential energy surface governed by a subtle interplay of steric and electronic effects, including the potential for intramolecular hydrogen bonding. Understanding the preferred conformations of this molecule is crucial for predicting its physicochemical properties, molecular recognition patterns, and ultimately its utility in drug design and development.

Core Concepts in Conformational Analysis

The conformational preferences of this compound are primarily determined by the rotation around two key single bonds: the bond connecting the phenyl ring to the methylene carbon (C1-Cα) and the bond between the methylene carbon and the oxygen atom (Cα-O). The dihedral angles associated with these rotations, denoted as τ1 (C2-C1-Cα-O) and τ2 (C1-Cα-O-H) respectively, define the overall geometry of the molecule.

For ortho-halogenated benzyl alcohols, theoretical and spectroscopic studies have shown the existence of two primary types of low-energy conformers: a chiral conformation, which can be stabilized by an intramolecular hydrogen bond between the hydroxyl proton and the ortho-halogen (O-H···X), and an achiral conformation where such an interaction is absent.[1][2][3][4] In the case of this compound, the ortho-bromine atom is a potential acceptor for such a hydrogen bond.

Predicted Conformational Landscape of this compound

Based on studies of analogous ortho-halogenated benzyl alcohols, it is anticipated that the conformational landscape of this compound will be dominated by conformers that allow for the formation of an intramolecular O-H···Br hydrogen bond.[1][2][3] This interaction is expected to significantly stabilize the corresponding chiral conformer over the achiral form. The larger and more polarizable iodine atom at the meta-position is likely to have a smaller, but not negligible, influence on the conformational equilibrium through long-range electrostatic and dispersion interactions.

The key dihedral angle τ1 (C2-C1-Cα-O) will dictate the orientation of the hydroxymethyl group relative to the phenyl ring, while τ2 (C1-Cα-O-H) will determine the position of the hydroxyl proton. The interplay between the attractive O-H···Br interaction and steric repulsion between the hydroxymethyl group and the ortho-bromine atom will ultimately determine the precise geometry of the global minimum energy conformer.

Data from Analogous Systems

To provide a quantitative basis for the expected conformational properties of this compound, the following tables summarize theoretical data from studies on benzyl alcohol and its ortho-halogenated derivatives.

| Molecule | Conformer | Dihedral Angle (τ1, C2-C1-Cα-O) | Relative Energy (kJ/mol) | Computational Method | Reference |

| Benzyl Alcohol | Gauche | ~55° | 0.0 | MP2/6-311++G** | [5][6] |

| 2-Chlorobenzyl Alcohol | Chiral (O-H···Cl) | Not specified | 0.0 | B3LYP-D3(BJ)/def2-QZVP | [2] |

| Achiral | Not specified | Higher in energy | B3LYP-D3(BJ)/def2-QZVP | [2] | |

| 2-Bromobenzyl Alcohol | Chiral (O-H···Br) | Not specified | 0.0 | B3LYP-D3(BJ)/def2-QZVP | [2] |

| Achiral | Not specified | Higher in energy | B3LYP-D3(BJ)/def2-QZVP | [2] | |

| 2-Iodobenzyl Alcohol | Chiral (O-H···I) | Not specified | 0.0 | B3LYP-D3(BJ)/def2-QZVP | [2] |

| Achiral | Not specified | Higher in energy | B3LYP-D3(BJ)/def2-QZVP | [2] |

Table 1: Relative Energies of Conformers in Benzyl Alcohol and its Ortho-Halogenated Derivatives.

| Molecule | Rotational Barrier | Barrier Height (cm⁻¹) | Computational Method | Reference |

| Benzyl Alcohol | C-C rotation (θ = ±90°) | ~320 | High-level ab initio | [6] |

| Benzyl Alcohol | C-C rotation (θ = 0° or 180°) | Significantly higher | High-level ab initio | [6] |

Table 2: Rotational Barriers in Benzyl Alcohol.

Experimental and Theoretical Protocols

A thorough theoretical investigation of the conformational space of this compound would involve the following key steps:

-